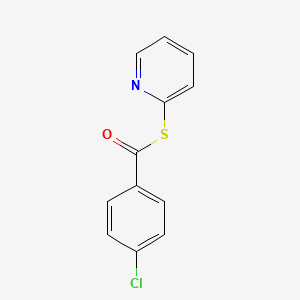
Carbamic acid, dodecyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dodecyl-, methyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its unique chemical properties and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, dodecyl-, methyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols . Another method is the addition of alcohols to isocyanates . Additionally, the reaction of carbonate esters with ammonia can also produce carbamates .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or phosgene derivatives, although safer and more environmentally friendly methods are being developed. For example, the reaction of amines with organic carbonates such as dimethyl carbonate is a phosgene-free method that has gained attention for its sustainability .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dodecyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Nucleophilic Acyl Substitution: This reaction involves the replacement of the alkoxy group with another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Major Products Formed
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Yields primary alcohols.
Nucleophilic Acyl Substitution: Forms various substituted esters.
Scientific Research Applications
Carbamic acid, dodecyl-, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, dodecyl-, methyl ester involves its ability to undergo hydrolysis and other chemical reactions. In acidic hydrolysis, the ester carbonyl is protonated, increasing its electrophilicity and allowing nucleophilic attack by water to form a tetrahedral intermediate . In basic hydrolysis, the base splits the ester linkage, resulting in the formation of a carboxylate salt and an alcohol .
Comparison with Similar Compounds
Carbamic acid, dodecyl-, methyl ester can be compared with other carbamates such as methyl carbamate and ethyl carbamate . These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, methyl carbamate is used in the textile industry, while ethyl carbamate has historical significance but is now considered a suspected carcinogen .
Similar Compounds
This compound stands out due to its unique combination of chemical stability and versatility in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
66769-57-1 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
methyl N-dodecylcarbamate |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(16)17-2/h3-13H2,1-2H3,(H,15,16) |
InChI Key |
GSJBUZRBVXHKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


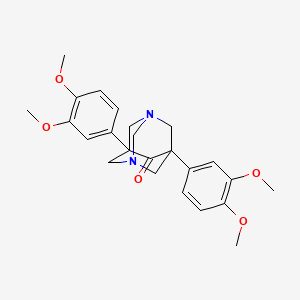

![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)

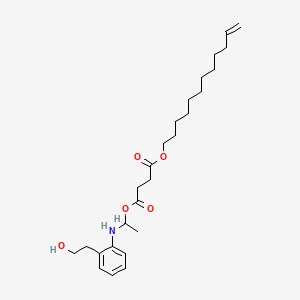
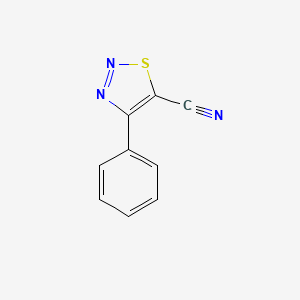
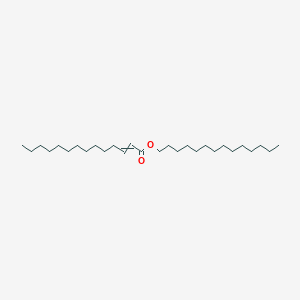
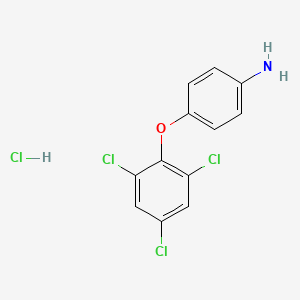
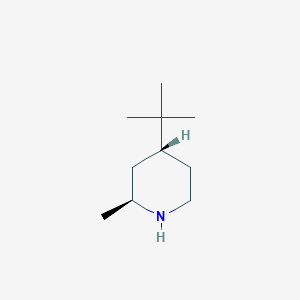
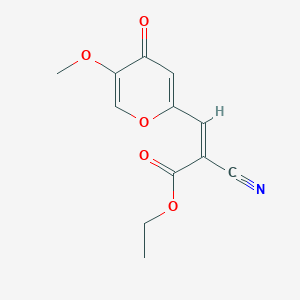
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

